molecular formula C14H12FN3O2 B2996636 N'-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide CAS No. 332147-37-2

N'-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide

Cat. No.: B2996636
CAS No.: 332147-37-2
M. Wt: 273.267
InChI Key: AHIQTLCJNCAJQB-UHFFFAOYSA-N
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Description

N’-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of fluorine and pyridine moieties in the structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of 2-fluoroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base, which is then reacted with oxalyl chloride to yield the final oxamide product. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Catalysts: Acid catalysts like hydrochloric acid or base catalysts like triethylamine

Industrial Production Methods

Industrial production of N’-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamic acid, while reduction may produce N’-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The fluorine and pyridine moieties may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide
  • N’-(2-bromophenyl)-N-(pyridin-3-ylmethyl)oxamide
  • N’-(2-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide

Uniqueness

N’-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.

Biological Activity

N'-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a fluorinated phenyl group and a pyridinylmethyl moiety , which contribute to its unique chemical properties. The presence of fluorine enhances metabolic stability and lipophilicity, making it an attractive candidate for drug development.

This compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The structural features may enhance binding affinity, leading to various biological effects. However, detailed studies are required to elucidate the exact molecular pathways involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Initial studies suggest effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism .

Anticancer Activity

The compound also shows promise in anticancer applications. Preliminary studies have suggested that it may inhibit the growth of certain cancer cell lines. For instance, cytotoxicity assays demonstrated that this compound can induce cell death in human epithelial colorectal adenocarcinoma (Caco2) cells .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential therapeutic applications of this compound:

  • Antioxidant Activity : Related compounds have been investigated for their antioxidant properties using DPPH and FRAP assays. These studies suggest that structural modifications can enhance biological activities, including antioxidant effects .
  • Inhibitory Effects on Enzymes : The compound's structural components may allow it to function as an inhibitor for various enzymes involved in cancer pathways and other diseases. This aspect remains an active area of research.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesBiological Activity
N'-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamideFluorinated phenyl groupModerate anticancer activity
N'-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamideChlorinated phenyl groupAntimicrobial activity
N'-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamideNitro group on phenylEnhanced enzyme inhibition

This table illustrates how variations in the structure influence biological activity, emphasizing the importance of fluorination in enhancing efficacy compared to other halogenated derivatives.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-5-1-2-6-12(11)18-14(20)13(19)17-9-10-4-3-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIQTLCJNCAJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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